![molecular formula C14H8BrClF3N3 B2584864 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478064-10-7](/img/structure/B2584864.png)

3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

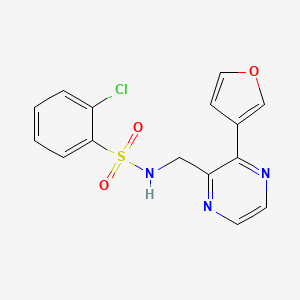

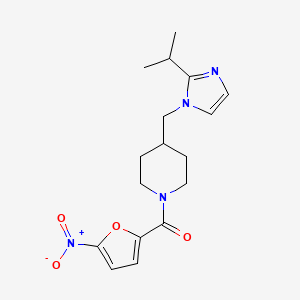

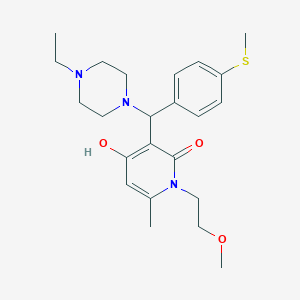

3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It is a trifluoromethylated heterocyclic compound that is used in a variety of applications in the scientific and medical fields. This compound has been studied extensively for its unique chemical and physical properties, as well as its potential applications in research and development.

Scientific Research Applications

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, which include “3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine”, have been identified as having a high impact in medicinal chemistry . They have been particularly noted for their potential as an antitumor scaffold . This means they could potentially be used in the development of new anticancer drugs .

Enzymatic Inhibitory Activity

These compounds have also been highlighted for their enzymatic inhibitory activity . This suggests they could be used in the development of drugs that work by inhibiting the activity of certain enzymes .

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties . This suggests they could have applications in the development of new materials with unique properties .

Fluorophores

Some pyrazolo[1,5-a]pyrimidines-based compounds have been used as fluorophores . Fluorophores are molecules that can absorb light at a certain wavelength and then emit light at a longer wavelength. They are used in a variety of applications, including biological imaging and sensing .

Substrate in Palladium-Catalyzed α-Arylation

While not directly related to “3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine”, similar bromo-trifluoromethyl compounds have been used as substrates in palladium-catalyzed α-arylation . This is a type of chemical reaction used in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is monoamine oxidase B, an important enzyme in the field of neurodegenerative disorders .

Mode of Action

3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interacts with its target, monoamine oxidase B, resulting in inhibition of the enzyme . This interaction and the resulting changes can lead to a decrease in the progression of neurodegenerative disorders.

Biochemical Pathways

The compound affects the monoamine oxidase pathway. By inhibiting monoamine oxidase B, 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can potentially slow down the degradation of monoamine neurotransmitters in the brain, which are often deficient in neurodegenerative disorders .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine’s action include the inhibition of monoamine oxidase B, which can lead to an increase in the levels of monoamine neurotransmitters in the brain . This can potentially alleviate symptoms associated with neurodegenerative disorders.

properties

IUPAC Name |

3-bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClF3N3/c1-7-12(15)13-20-10(8-4-2-3-5-9(8)16)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCRMBMWWMHMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CC=C3Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2-Propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2584782.png)

![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2584783.png)

![2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane](/img/structure/B2584787.png)

![Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2584789.png)

![N-(1-cyano-1,3-dimethylbutyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2584792.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2584796.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)